molecular formula C24H29NO4 B14200683 4-(1-Amino-3-oxooct-1-EN-1-YL)phenyl 4-propoxybenzoate CAS No. 913260-40-9

4-(1-Amino-3-oxooct-1-EN-1-YL)phenyl 4-propoxybenzoate

Cat. No.: B14200683
CAS No.: 913260-40-9
M. Wt: 395.5 g/mol
InChI Key: VQLTYDVQZJMJPH-UHFFFAOYSA-N
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Description

4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a phenyl ring substituted with an amino-oxooctenyl group and a propoxybenzoate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate typically involves multi-step organic synthesis. One common method includes the condensation of 4-propoxybenzoic acid with 4-(1-amino-3-oxooct-1-en-1-yl)phenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-ethoxybenzoate
  • 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-methoxybenzoate
  • 4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-butoxybenzoate

Uniqueness

4-(1-Amino-3-oxooct-1-en-1-yl)phenyl 4-propoxybenzoate is unique due to its specific propoxybenzoate moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its similar compounds.

Properties

CAS No.

913260-40-9

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(1-amino-3-oxooct-1-enyl)phenyl] 4-propoxybenzoate

InChI

InChI=1S/C24H29NO4/c1-3-5-6-7-20(26)17-23(25)18-8-14-22(15-9-18)29-24(27)19-10-12-21(13-11-19)28-16-4-2/h8-15,17H,3-7,16,25H2,1-2H3

InChI Key

VQLTYDVQZJMJPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=C(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC)N

Origin of Product

United States

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